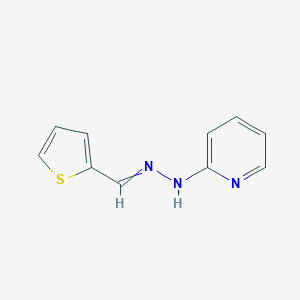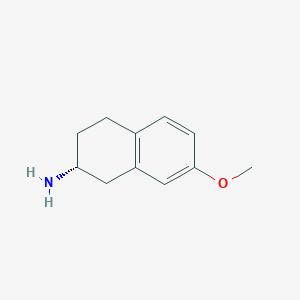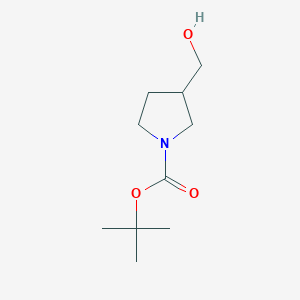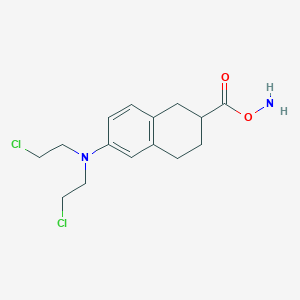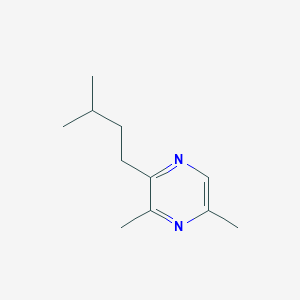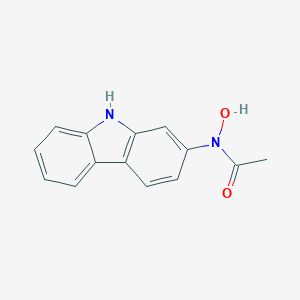
N-9H-Carbazol-2-yl-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9H-Carbazol-2-yl-N-hydroxyacetamide, also known as CHANA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CHANA belongs to the class of hydroxamic acids, which are known to exhibit a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
N-9H-Carbazol-2-yl-N-hydroxyacetamide has been extensively studied for its potential applications in drug discovery and development. Several studies have shown that N-9H-Carbazol-2-yl-N-hydroxyacetamide exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. N-9H-Carbazol-2-yl-N-hydroxyacetamide has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-9H-Carbazol-2-yl-N-hydroxyacetamide is not fully understood, but it is believed to act by inhibiting histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which results in the repression of gene transcription. By inhibiting HDACs, N-9H-Carbazol-2-yl-N-hydroxyacetamide can induce the expression of genes that are involved in cell cycle arrest, apoptosis, and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-9H-Carbazol-2-yl-N-hydroxyacetamide has been shown to exhibit a broad range of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, cell cycle arrest, and differentiation. N-9H-Carbazol-2-yl-N-hydroxyacetamide has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-9H-Carbazol-2-yl-N-hydroxyacetamide is its potent anti-cancer activity against various types of cancer cells. N-9H-Carbazol-2-yl-N-hydroxyacetamide has also been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the treatment of viral infections and inflammatory diseases. However, one of the limitations of N-9H-Carbazol-2-yl-N-hydroxyacetamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-9H-Carbazol-2-yl-N-hydroxyacetamide. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of interest is the exploration of the structure-activity relationship of N-9H-Carbazol-2-yl-N-hydroxyacetamide, which can help to identify more potent analogs with improved pharmacological properties. Furthermore, the application of N-9H-Carbazol-2-yl-N-hydroxyacetamide in combination therapy with other anti-cancer drugs can be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-9H-Carbazol-2-yl-N-hydroxyacetamide involves the reaction of 9H-carbazole with 2-bromoacetamide in the presence of a palladium catalyst. The reaction is carried out in a solvent system consisting of dimethylacetamide and water, and the product is obtained in good yield after purification by column chromatography.
Propiedades
Número CAS |
114865-66-6 |
|---|---|
Nombre del producto |
N-9H-Carbazol-2-yl-N-hydroxyacetamide |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-(9H-carbazol-2-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3 |
Clave InChI |
LXNAQBIJCLSEPX-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |
Otros números CAS |
114865-66-6 |
Sinónimos |
2-(N-hydroxyacetamido)carbazole N-OH-AAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



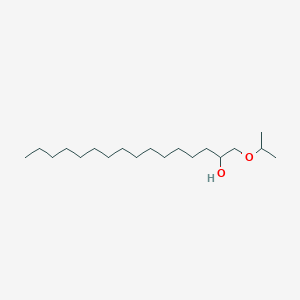
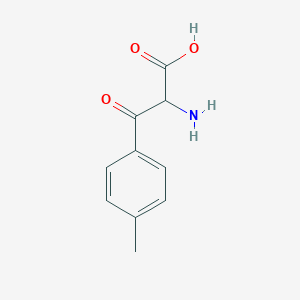
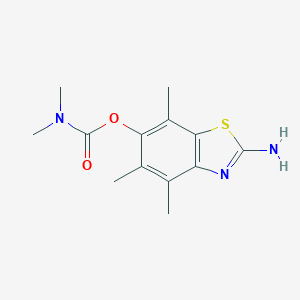
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)
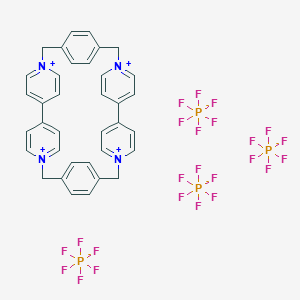
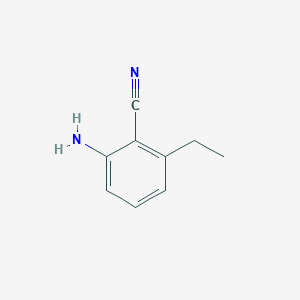
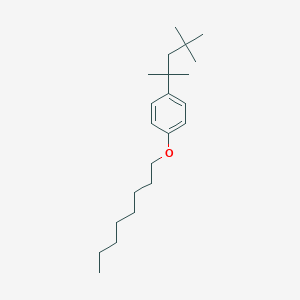
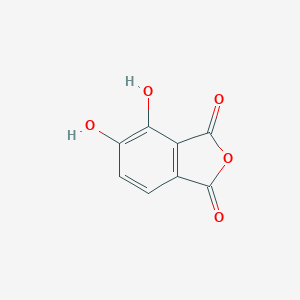
![5-Hydrazinyl-3-[(propan-2-yl)oxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B54571.png)
